molecular formula C8H8OS B13249348 1-(5-Ethenyl-2-thienyl)-ethanone

1-(5-Ethenyl-2-thienyl)-ethanone

Cat. No.: B13249348
M. Wt: 152.22 g/mol
InChI Key: HPAMYFHHZLTTPI-UHFFFAOYSA-N
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Description

1-(5-Ethenyl-2-thienyl)-ethanone: is an organic compound that features a thienyl group substituted with an ethenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethenyl-2-thienyl)-ethanone typically involves the reaction of 5-ethenyl-2-thiophene with ethanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the ethanoyl chloride acts as the electrophile and the thienyl ring as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethenyl-2-thienyl)-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thienyl derivatives.

Scientific Research Applications

1-(5-Ethenyl-2-thienyl)-ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(5-Ethenyl-2-thienyl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s reactivity is influenced by the electron-rich thienyl ring and the electron-withdrawing ethanone group, which can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Ethyl-2-thienyl)-ethanone
  • 1-(5-Methyl-2-thienyl)-ethanone
  • 1-(5-Propyl-2-thienyl)-ethanone

Comparison

1-(5-Ethenyl-2-thienyl)-ethanone is unique due to the presence of the ethenyl group, which imparts additional reactivity compared to its alkyl-substituted counterparts. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C8H8OS

Molecular Weight

152.22 g/mol

IUPAC Name

1-(5-ethenylthiophen-2-yl)ethanone

InChI

InChI=1S/C8H8OS/c1-3-7-4-5-8(10-7)6(2)9/h3-5H,1H2,2H3

InChI Key

HPAMYFHHZLTTPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C=C

Origin of Product

United States

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